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Compound of Interest

Compound Name: 1-Aminopyridinium iodide

Cat. No.: B1273039

N-Aminopyridinium lodide: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminopyridinium iodide is a versatile pyridinium salt that has garnered significant attention in
organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make
it a valuable precursor for a variety of chemical transformations. This technical guide provides
an in-depth overview of the physical and chemical properties of N-Aminopyridinium iodide,
detailed experimental protocols for its synthesis and key reactions, and a discussion of its
potential applications in drug development.

Physical and Chemical Properties

N-Aminopyridinium iodide is a white to light-orange crystalline solid.[1] It is soluble in water.[1]
The fundamental physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of N-
Aminopyridinium lodide
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Property Value References
Molecular Formula CsH7IN2 [1]

Molar Mass 222.03 g/mol [1]

Melting Point 159-161 °C (decomposes) [11[2]
Appearance White to light-orange 1]

powder/crystal

Solubility Soluble in water [1]

Crystal Structure Monoclinic [3]

Space Group P2i/c [3]

Spectral Data

The following tables summarize the key spectral data for N-Aminopyridinium iodide. This data
is essential for the identification and characterization of the compound.

Table 2: *H NMR Spectral Data of N-Aminopyridinium
lodide

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 3: 3C NMR Spectral Data of N-Aminopyridinium
lodide

Chemical Shift (6) ppm Assignment

Data not available in search results

Table 4: IR Spectral Data of N-Aminopyridinium lodide
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Wavenumber (cm~?) Assignment
3130-3030 Aromatic C-H stretch
1660-1610 C=C and C=N stretching
1550-1485 N-H bending

1220-1020 C-N stretching

~500 C-I stretching

Note: The IR data is inferred from typical ranges
for the functional groups present and from

general statements in the search results.[1][4]

Table 5: UV-Vis Spectral Data of N-Aminopyridinium

lodide
Amax (nm) Molar Absorptivity (g) Solvent
288 2.65x10*Lcm~1 mol—t Water
351 1.72 x 10* L cm~t mol—! Water

Note: The UV-Vis data is for
the triiodide ion, which may be
present in solutions of N-
Aminopyridinium iodide.[5]
Specific UV-Vis data for the N-
aminopyridinium cation was

not found.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and key reactions of
N-Aminopyridinium iodide.

Synthesis of N-Aminopyridinium lodide
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The most common method for the synthesis of N-Aminopyridinium iodide is the electrophilic

amination of pyridine using hydroxylamine-O-sulfonic acid (HOSA).[6][7]

Experimental Protocol:

Preparation of HOSA solution: In a flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-
sulfonic acid in 64 mL of cold water.[1]

Reaction with Pyridine: To the freshly prepared HOSA solution, add 24 mL (0.30 mole) of
pyridine.[1]

Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.[1]

Basification: Cool the reaction mixture to room temperature with stirring and add 13.8 g (0.10
mole) of potassium carbonate.[1]

Solvent Removal: Remove water and excess pyridine by rotary evaporation at 30-40°C.[1]

Extraction: Treat the residue with 120 mL of ethanol and filter to remove the insoluble
potassium sulfate.[1]

Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid. Store the resulting
solution at -20°C for 1 hour to allow for precipitation.[1]

Isolation and Purification: Collect the solid precipitate by filtration. Recrystallize the crude
product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of N-
Aminopyridinium iodide as almost-white crystals.[1]

Generation of N-Centered Radicals via Photoredox
Catalysis

N-Aminopyridinium salts can serve as precursors to N-centered radicals under photoredox
conditions.[8][9]

Experimental Protocol:
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» Reaction Setup: In a reaction vessel, combine the N-aminopyridinium salt (1.0 equiv), the
arene or heteroarene substrate (10 equiv), and a ruthenium-based photocatalyst (e.qg.,
Ru(bpy)sClz, 1-5 mol%).[8]

e Solvent: Add a suitable solvent, such as acetonitrile (MeCN).[8]

e Irradiation: Irradiate the reaction mixture with blue light (e.g., blue LEDs) at a controlled
temperature (e.g., 40°C) for a specified time (e.g., 5 hours).[8]

» Workup and Purification: After the reaction is complete, concentrate the mixture and purify
the product by column chromatography.

[3+2] Cycloaddition Reactions
N-Aminopyridinium ylides, generated in situ from N-Aminopyridinium iodide, can undergo [3+2]
cycloaddition reactions with various dipolarophiles.[6][10]

Experimental Protocol:

e Ylide Formation: In a reaction flask, suspend N-Aminopyridinium iodide (1.0 equiv) in a
suitable solvent (e.g., methanol). Add a base, such as potassium carbonate (2.4 equiv), to
generate the N-aminopyridinium ylide in situ.[6]

» Addition of Dipolarophile: Add the dipolarophile (e.g., an activated alkyne or alkene, 1.2
equiv) to the reaction mixture.

o Reaction Conditions: Stir the reaction at room temperature for a specified period (e.g., 64
hours).[6]

o Workup and Purification: After the reaction, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on alumina or silica gel.[6]

Palladium-Catalyzed C-H Arylation using N-
Iminopyridinium Ylide as a Directing Group

The N-imino group of N-aminopyridinium ylides can act as a directing group for palladium-
catalyzed C-H arylation of the pyridine ring.[11]
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Experimental Protocol:

e Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the N-
iminopyridinium ylide (1.5 equiv), the aryl bromide (1.0 equiv), palladium(ll) acetate
(Pd(OAC)2, 5 mol %), and a suitable phosphine ligand (e.qg., tri-tert-butylphosphine, 15 mol
%).[11]

« Base and Additives: Add a base, such as potassium carbonate (3 equiv), and 3 A molecular
sieves.[11]

e Solvent and Temperature: Add toluene as the solvent and heat the reaction mixture to
125°C.[11]

o Workup and Purification: After completion, cool the reaction, filter through a pad of celite, and
concentrate the filtrate. Purify the residue by flash chromatography to obtain the 2-arylated
N-iminopyridinium ylide.[11]

Mandatory Visualizations
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Caption: Synthesis workflow for N-Aminopyridinium iodide.

Photoredox Catalytic Cycle for N-Centered Radical
Generation
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Caption: Generation of N-centered radicals from N-Aminopyridinium salts.

Logical Relationship in Directed C-H Arylation
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Caption: Palladium-catalyzed C-H arylation logical workflow.

Applications in Drug Development

While specific signaling pathways directly modulated by N-Aminopyridinium iodide are not
extensively documented in the available literature, its importance in drug development stems
from its utility as a versatile synthetic building block. The pyridine and piperidine motifs are
prevalent in a vast number of pharmaceuticals.[11][12]
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The chemical transformations detailed in this guide, such as C-H functionalization and the
formation of novel heterocyclic systems through cycloaddition, provide medicinal chemists with
powerful tools to:

o Synthesize Novel Scaffolds: The ability to functionalize the pyridine ring and construct
complex heterocyclic structures opens avenues for the discovery of new pharmacophores.

o Late-Stage Functionalization: The directed C-H activation strategies can be employed for the
late-stage modification of complex drug candidates, allowing for the rapid generation of
analog libraries for structure-activity relationship (SAR) studies.

o Access to Bioactive Motifs: The synthesis of substituted pyridines and the generation of
nitrogen-containing heterocycles are crucial for accessing a wide range of biologically active
molecules, including potential enzyme inhibitors and receptor ligands.

The development of synthetic methodologies involving N-Aminopyridinium iodide and its
derivatives contributes significantly to the efficiency and diversity of modern drug discovery
pipelines.

Conclusion

N-Aminopyridinium iodide is a valuable and versatile reagent in organic chemistry with
significant potential in the field of drug development. Its well-defined physical and chemical
properties, coupled with its diverse reactivity, make it an important tool for the synthesis of
complex nitrogen-containing molecules. The experimental protocols and reaction workflows
provided in this guide offer a comprehensive resource for researchers and scientists working in
this area. Further exploration of the biological activities of compounds derived from N-
Aminopyridinium iodide is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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